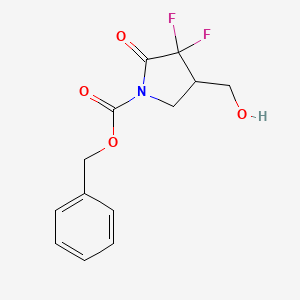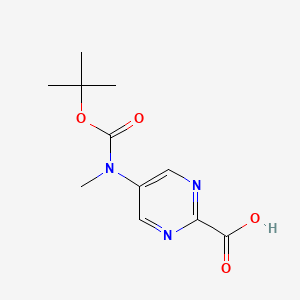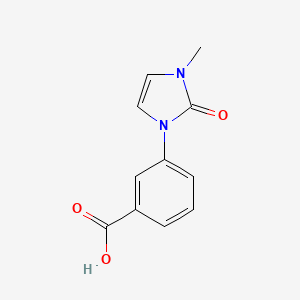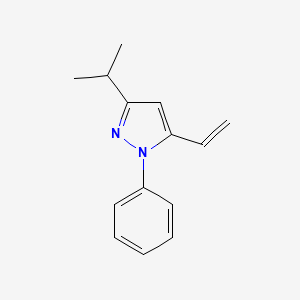
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO3 and a molecular weight of 271.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with difluoromethyl, hydroxymethyl, and benzyl ester groups. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl and Hydroxymethyl Groups: The difluoromethyl and hydroxymethyl groups are introduced via selective fluorination and hydroxylation reactions.
Benzyl Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Applications De Recherche Scientifique
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl and benzyl ester groups contribute to its overall stability and solubility. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparaison Avec Des Composés Similaires
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the oxo group in the pyrrolidine ring.
Benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-acetate: Similar structure but has an acetate group instead of a carboxylate group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13F2NO4 |
|---|---|
Poids moléculaire |
285.24 g/mol |
Nom IUPAC |
benzyl 3,3-difluoro-4-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)10(7-17)6-16(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2 |
Clé InChI |
QDDXSSAXOHYMPD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)

![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)



![2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11781475.png)

![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile](/img/structure/B11781492.png)


